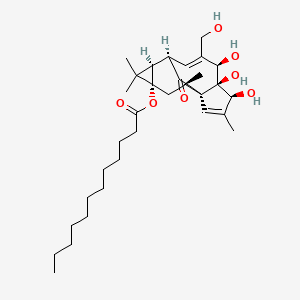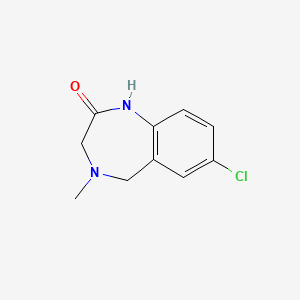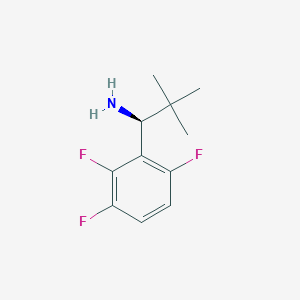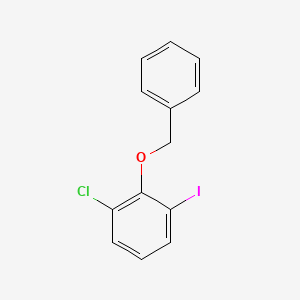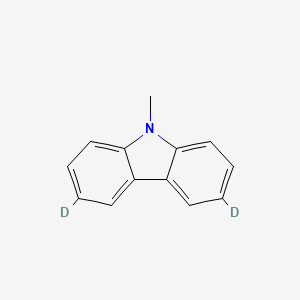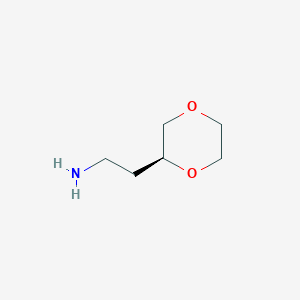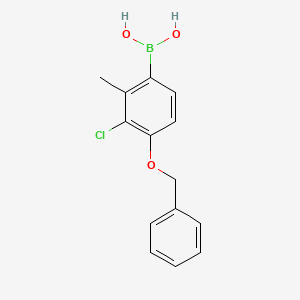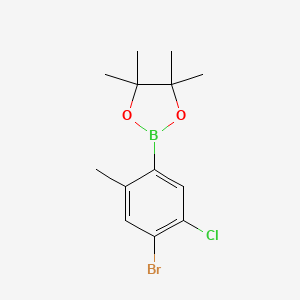![molecular formula C12H22N2O4 B14030467 Rel-tert-butyl (1R,5S,6s)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate acetate](/img/structure/B14030467.png)
Rel-tert-butyl (1R,5S,6s)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL REL-(1R,5S,6S)-6-AMINO-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE ACETATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique bicyclic structure, which includes an azabicyclohexane ring system. The presence of an amino group and a carboxylate ester makes it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL REL-(1R,5S,6S)-6-AMINO-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE ACETATE typically involves multiple steps, starting from simpler precursors. One common method involves the formation of the azabicyclohexane ring system through a cyclization reaction. The amino group is introduced via reductive amination, and the tert-butyl ester is formed through esterification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL REL-(1R,5S,6S)-6-AMINO-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE ACETATE undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Conversion to alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
TERT-BUTYL REL-(1R,5S,6S)-6-AMINO-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE ACETATE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in enzyme inhibition assays.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of TERT-BUTYL REL-(1R,5S,6S)-6-AMINO-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE ACETATE involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bicyclic structure provides rigidity, enhancing its binding affinity and specificity. Pathways involved may include enzyme inhibition, receptor binding, and modulation of biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- rel-(1R,5S,6r)-tert-Butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-butyl (1R,5S,6R)-6-[(methylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
TERT-BUTYL REL-(1R,5S,6S)-6-AMINO-3-AZABICYCLO[310]HEXANE-3-CARBOXYLATE ACETATE is unique due to its specific stereochemistry and functional groups The combination of the tert-butyl ester and the azabicyclohexane ring system provides distinct chemical properties and reactivity compared to similar compounds
Properties
Molecular Formula |
C12H22N2O4 |
|---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
acetic acid;tert-butyl (1R,5S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C10H18N2O2.C2H4O2/c1-10(2,3)14-9(13)12-4-6-7(5-12)8(6)11;1-2(3)4/h6-8H,4-5,11H2,1-3H3;1H3,(H,3,4)/t6-,7+,8?; |
InChI Key |
WPPBDMFHRIZJOG-PAFGHYSMSA-N |
Isomeric SMILES |
CC(=O)O.CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2N |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)N1CC2C(C1)C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Thia-3-azaspiro[4.5]decane 2,2-dioxide](/img/structure/B14030389.png)
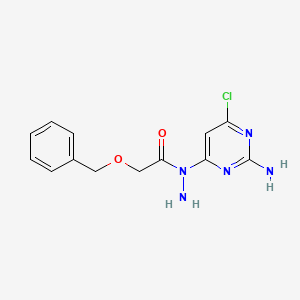
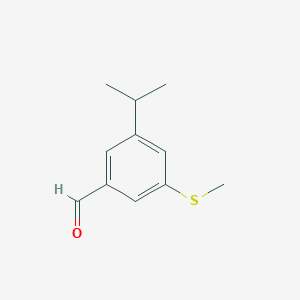
![[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetic acid](/img/structure/B14030413.png)

